chlorovulone III
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Overview
Description
chlorovulone III is a natural product found in Clavularia viridis with data available.
Scientific Research Applications
Cytotoxic Activity in Cancer Research
- Chlorovulone III, identified in marine prostanoids from Clavularia viridis, exhibits significant cytotoxicity against human prostate and colon cancer cells, suggesting potential applications in cancer research and treatment (Shen et al., 2004).
Chemical Synthesis and Pharmacology
- Advances in the chemical synthesis of chlorovulone II, closely related to this compound, offer insights into more efficient synthesis methods for chlorovulones, which could enhance their pharmacological study and application (Ciufolini & Zhu, 1998).
- The absolute configuration of chlorovulones, including this compound, has been determined, which is crucial for understanding their biological activity and potential therapeutic applications (Nagaoka et al., 1986).
Environmental and Material Sciences
- Research on cellulose III oxidation using TEMPO demonstrates the wide applicability of chlorinated compounds in material science, though not directly linked to this compound, it highlights the broader context of chlorinated compound applications (Da Silva Perez et al., 2003).
- Chlorophenols, with structural similarities to chlorovulones, are used in various environmental applications, indicating a potential research avenue for this compound in environmental chemistry (Andreozzi et al., 2011).
Biotechnological Research
- Studies on chloroplast genomes and chlorinated compounds in biotechnology, although not directly related to this compound, demonstrate the relevance of chlorinated compounds in this field, suggesting possible research applications for this compound (Wu, 2004).
Properties
CAS No. |
100295-79-2 |
---|---|
Molecular Formula |
C21H29ClO4 |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
methyl (E,7Z)-7-[(2R)-4-chloro-2-hydroxy-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-ylidene]hept-5-enoate |
InChI |
InChI=1S/C21H29ClO4/c1-3-4-5-6-9-12-15-21(25)16-18(22)20(24)17(21)13-10-7-8-11-14-19(23)26-2/h7,9-10,12-13,16,25H,3-6,8,11,14-15H2,1-2H3/b10-7+,12-9-,17-13+/t21-/m1/s1 |
InChI Key |
CTIZPKYMYVPNGA-MNSXJSHLSA-N |
Isomeric SMILES |
CCCCC/C=C\C[C@]\1(C=C(C(=O)/C1=C\C=C\CCCC(=O)OC)Cl)O |
SMILES |
CCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Cl)O |
Canonical SMILES |
CCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Cl)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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